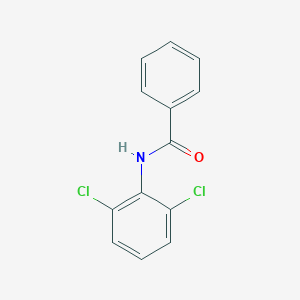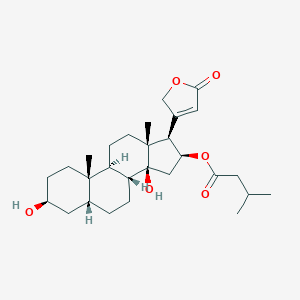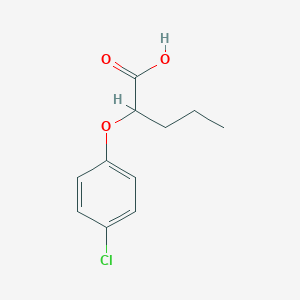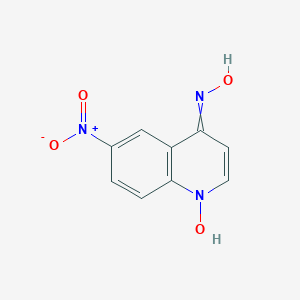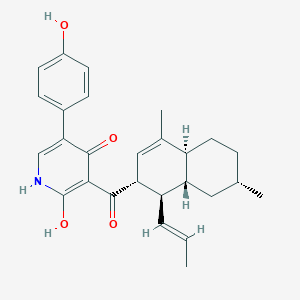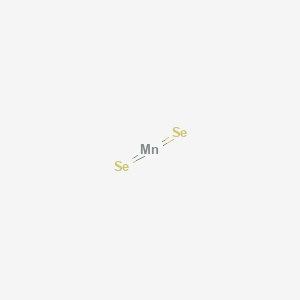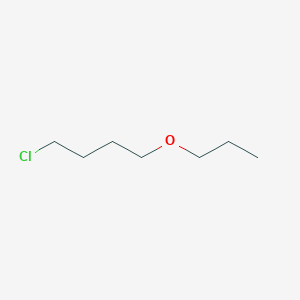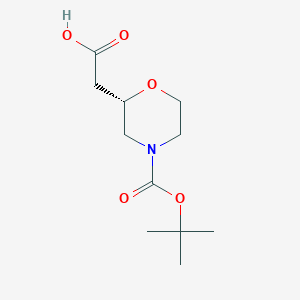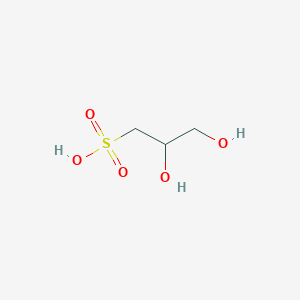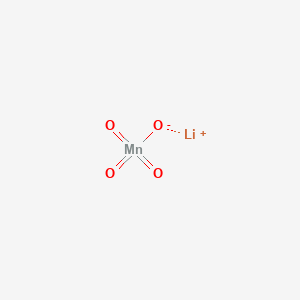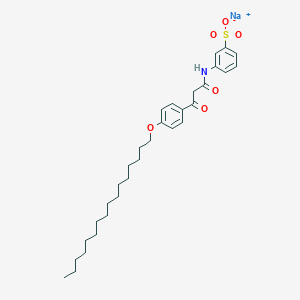
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, also known as HPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulphonate family and is used in various biochemical and physiological experiments due to its unique properties. In
Wirkmechanismus
The mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its ability to bind to biological molecules, such as proteins and lipids, through hydrophobic interactions. This binding results in a change in the fluorescence properties of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, allowing it to be used as a fluorescent probe for studying protein-ligand interactions and membrane dynamics.
Biochemische Und Physiologische Effekte
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been used to study the effects of various drugs and toxins on cellular processes, including membrane transport, protein trafficking, and signal transduction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is its high sensitivity and specificity for labeling proteins and other biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has some limitations, including its tendency to aggregate at high concentrations and its sensitivity to pH and temperature changes.
Zukünftige Richtungen
There are several future directions for Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate research, including the development of new fluorescent probes with improved properties, the optimization of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate for drug delivery applications, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate and to identify its potential limitations and safety concerns.
Conclusion
In conclusion, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a promising chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, membrane dynamics, and drug delivery. While there are some limitations to its use, ongoing research is expected to uncover new applications and improve its effectiveness in various experimental settings.
Synthesemethoden
The synthesis of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves several steps. The first step is the preparation of 4-(hexadecyloxy)benzaldehyde, which is achieved by reacting 4-hydroxybenzaldehyde with hexadecanol using sulfuric acid as a catalyst. The second step is the preparation of 3-(4-(hexadecyloxy)phenyl)propanoic acid, which is accomplished by reacting 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of acetic anhydride. The third step involves the preparation of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate by reacting 3-(4-(hexadecyloxy)phenyl)propanoic acid with sodium benzenesulphonate in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and drug delivery. Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a fluorescent dye that can be used to label proteins and other biological molecules for visualization under a fluorescence microscope. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes and deliver therapeutic agents to specific cells or tissues.
Eigenschaften
CAS-Nummer |
14542-05-3 |
|---|---|
Produktname |
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate |
Molekularformel |
C31H44NNaO6S |
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
sodium;3-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C31H45NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-38-28-21-19-26(20-22-28)30(33)25-31(34)32-27-17-16-18-29(24-27)39(35,36)37;/h16-22,24H,2-15,23,25H2,1H3,(H,32,34)(H,35,36,37);/q;+1/p-1 |
InChI-Schlüssel |
VASNKHYSFYDYEM-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
14542-05-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




